2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol
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Overview
Description
2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group.
Coupling with Phenol: The alkylated benzimidazole is coupled with a phenol derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions.
Substitution: The allyl group can participate in various substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted allyl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole core can bind to DNA and proteins, disrupting their normal functions. The phenol group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The allyl group may facilitate the compound’s entry into cells by increasing its lipophilicity .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial properties.
2-Methylbenzimidazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol is unique due to its combination of a benzimidazole core, phenol group, and allyl group. This unique structure provides a versatile platform for developing new drugs and materials with enhanced properties.
Properties
Molecular Formula |
C22H27N3O |
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Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-[[(1-pentylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C22H27N3O/c1-3-5-8-15-25-20-14-7-6-13-19(20)24-22(25)23-16-18-12-9-11-17(10-4-2)21(18)26/h4,6-7,9,11-14,26H,2-3,5,8,10,15-16H2,1H3,(H,23,24) |
InChI Key |
ZCKHMWBNXATSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C |
Origin of Product |
United States |
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